molecular formula C12H12N2O4 B2621749 1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1267903-26-3

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2621749
CAS No.: 1267903-26-3
M. Wt: 248.238
InChI Key: JPQFGKBZNPJBJR-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a pyrrolidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the use of palladium catalysts and various ligands to facilitate the coupling of benzo[d][1,3]dioxole derivatives with pyrrolidine intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed in a continuous process using recyclable heterogeneous catalysts, which allows for better control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-12(16)7-3-11(15)14(5-7)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQFGKBZNPJBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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